molecular formula C7H10O2 B3368376 1,2-Dimethyl-3-carbomethoxycyclopropene CAS No. 20939-00-8

1,2-Dimethyl-3-carbomethoxycyclopropene

Cat. No.: B3368376
CAS No.: 20939-00-8
M. Wt: 126.15 g/mol
InChI Key: IKBRSONWVHPZBT-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-carbomethoxycyclopropene is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 . This compound is a cyclopropene derivative, characterized by the presence of two methyl groups and a carbomethoxy group attached to the cyclopropene ring. Cyclopropenes are known for their strained ring structure, which imparts unique reactivity to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3-carbomethoxycyclopropene can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dicarbomethoxy-3,4-diphenylcyclopentadienone with this compound, yielding the corresponding cycloheptatriene . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of cyclopropene derivatives generally involves similar reaction conditions and catalysts as those used in laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-carbomethoxycyclopropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out in solvents like dichloromethane at room temperature.

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used, with reaction conditions varying depending on the desired substitution.

Major Products

Scientific Research Applications

1,2-Dimethyl-3-carbomethoxycyclopropene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,2-dimethyl-3-carbomethoxycyclopropene exerts its effects is primarily through its strained ring structure, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, such as Diels-Alder reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclopropene: Lacks the carbomethoxy group, making it less reactive in certain reactions.

    3-Carbomethoxycyclopropene: Lacks the methyl groups, affecting its reactivity and stability.

    Cyclopropene: The parent compound, which is less reactive due to the absence of substituents.

Uniqueness

1,2-Dimethyl-3-carbomethoxycyclopropene is unique due to the presence of both methyl and carbomethoxy groups, which enhance its reactivity and make it a valuable reagent in organic synthesis. Its strained ring structure further contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 2,3-dimethylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-5(2)6(4)7(8)9-3/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBRSONWVHPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175105
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20939-00-8
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-carbomethoxycyclopropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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